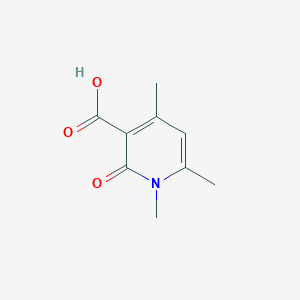

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

BenchChem offers high-quality 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,6-trimethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-4-6(2)10(3)8(11)7(5)9(12)13/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKBELMYOXKJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424681 | |

| Record name | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24667-08-1 | |

| Record name | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This guide provides a comprehensive technical overview for the structural characterization of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using modern mass spectrometry techniques. Tailored for researchers and professionals in drug development and chemical analysis, this document moves beyond procedural lists to explain the causal reasoning behind methodological choices, ensuring a robust and reproducible analytical approach.

Introduction and Analytical Imperative

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridone derivative. The structural elucidation of such molecules is fundamental in various research contexts, from metabolite identification to quality control in pharmaceutical synthesis. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for confirming molecular identity and delineating chemical structures, often from complex matrices. This guide establishes a definitive MS-based workflow for the analysis of this target compound, emphasizing high-resolution accurate mass (HRAM) measurements and tandem mass spectrometry (MS/MS) for unambiguous characterization.

Molecular Profile and its Mass Spectrometric Implications

A thorough understanding of the analyte's structure is paramount to designing an effective mass spectrometry experiment.

-

Molecular Weight: 181.19 g/mol (average); 181.0739 Da (monoisotopic)[1][2][3]

-

Key Structural Features:

-

Pyridone Ring: A heterocyclic core that can be protonated at the nitrogen or carbonyl oxygen.

-

Carboxylic Acid Group (-COOH): An acidic proton makes this group an ideal site for deprotonation in negative ion mode, and its presence influences fragmentation via losses of H₂O and CO₂.

-

N-Methyl Group: An alkyl group on the ring nitrogen.

-

C-Methyl Groups: Two methyl groups attached to the pyridone ring.

-

The presence of both a readily protonatable nitrogen atom and a deprotonatable carboxylic acid group makes this molecule an excellent candidate for analysis by Electrospray Ionization (ESI) in both positive and negative ion modes.

Experimental Design: Ionization and Mass Analysis

The selection of appropriate instrumentation and parameters is critical for acquiring high-quality, informative data.

Ionization Strategy: Electrospray Ionization (ESI)

Causality: ESI is the premier choice for this analyte due to its polar nature and the presence of acidic and basic functional groups. It is a soft ionization technique that typically generates intact molecular ions ([M+H]⁺ or [M-H]⁻), which is essential for determining the molecular weight.

-

Positive Ion Mode ([M+H]⁺): In an acidic mobile phase (e.g., containing 0.1% formic acid), the nitrogen atom in the pyridone ring is the most likely site of protonation. This mode is excellent for observing the intact molecule and subsequent fragmentation.

-

Negative Ion Mode ([M-H]⁻): In a basic mobile phase (e.g., containing 0.1% ammonium hydroxide), the carboxylic acid group will readily deprotonate. This mode is often cleaner (lower background) and provides complementary fragmentation data, particularly related to the carboxylic acid moiety.[4][5]

Mass Analysis: High-Resolution Mass Spectrometry (HRMS)

Causality: To ensure unambiguous formula assignment, a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required. These analyzers provide sub-5 ppm mass accuracy, allowing for the confident determination of the elemental composition of the parent molecule and its fragments.

Structural Elucidation: Tandem Mass Spectrometry (MS/MS)

Causality: To confirm the structure, tandem mass spectrometry via Collision-Induced Dissociation (CID) is necessary.[6][7][8] In this process, the precursor ion (e.g., the [M+H]⁺ ion at m/z 182.0812) is isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen).[6][8] The resulting product ions provide a veritable fingerprint of the molecule's structure.

Anticipated Mass Spectra and Fragmentation Pathways

Based on the principles of mass spectrometry and the known behavior of similar chemical structures, we can predict the key ions that will be observed.[9][10][11]

Full Scan (MS1) Spectra

In a high-resolution full scan experiment, the following precursor ions are expected:

| Ion Species | Ionization Mode | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | Positive ESI | 182.0812 |

| [M-H]⁻ | Negative ESI | 180.0666 |

| [M+Na]⁺ | Positive ESI | 204.0631 |

Tandem MS (MS/MS) Fragmentation Analysis of [M+H]⁺

The fragmentation of the protonated molecule (m/z 182.0812) is predicted to follow several logical pathways originating from the molecule's functional groups.

-

Loss of Water (-18.01 Da): A common fragmentation for carboxylic acids, leading to an acylium ion.

-

Loss of Carbon Dioxide (-44.00 Da): Decarboxylation is a hallmark fragmentation of protonated carboxylic acids.

-

Combined Loss of Water and Carbon Monoxide (-46.00 Da): A sequential fragmentation involving the loss of the entire carboxylic acid function as H₂O and CO.

The diagram below illustrates the proposed fragmentation cascade for the [M+H]⁺ ion.

Caption: Proposed CID fragmentation pathway for protonated 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Anticipated Product Ion Data

The following table summarizes the predicted high-resolution masses of the key fragments.

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Calculated Product Ion (m/z) | Proposed Formula |

| 182.0812 | [M+H - H₂O]⁺ | H₂O | 164.0706 | C₉H₁₀NO₂⁺ |

| 182.0812 | [M+H - CO₂]⁺ | CO₂ | 138.0913 | C₈H₁₂NO⁺ |

| 164.0706 | [M+H - H₂O - CO]⁺ | CO | 136.0757 | C₈H₁₀NO⁺ |

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust procedure for acquiring high-confidence data. The inclusion of a lock mass ensures the highest level of mass accuracy throughout the analysis.

Caption: A comprehensive workflow for the mass spectrometric analysis of the target compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the reference standard in a 50:50 acetonitrile/water mixture.

-

Perform a serial dilution to a final working concentration of 1 µg/mL using the intended mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid for positive mode).

-

-

Instrumentation and Infusion:

-

Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an ESI source.

-

Infuse the sample directly into the source using a syringe pump at a flow rate of 5-10 µL/min. This method is ideal for initial characterization, avoiding chromatographic complications.

-

-

Mass Spectrometer Parameters (Positive Ion Mode Example):

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas Flow: 600 L/hr (Nitrogen)

-

Desolvation Temperature: 350 °C

-

Acquisition Range (MS1): m/z 50 - 500

-

Acquisition Mode (MS/MS): Targeted MS/MS on the precursor ion m/z 182.08.

-

Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to observe both low-energy and high-energy fragments.

-

Mass Accuracy: Employ a continuous lock mass correction (e.g., using a reference compound like Leucine Enkephalin) to ensure sub-5 ppm mass accuracy.

-

-

Data Analysis and Interpretation:

-

MS1 Spectrum: Verify the presence of the [M+H]⁺ ion at m/z 182.0812. The measured mass should be within 5 ppm of the calculated theoretical mass.

-

MS/MS Spectrum: Analyze the product ion spectrum. Confirm the presence of the predicted fragment ions (e.g., m/z 164.0706, 138.0913).

-

Structural Confirmation: The combination of an accurate precursor mass and the logical fragmentation pattern provides extremely high confidence in the structural assignment of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

-

Conclusion

This guide outlines an authoritative and scientifically-grounded approach to the mass spectrometric analysis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. By leveraging high-resolution ESI-MS and CID-based tandem mass spectrometry, researchers can achieve unambiguous structural confirmation. The emphasis on explaining the rationale behind experimental choices and incorporating self-validating steps like lock mass correction ensures that the described workflow is both robust and reliable for applications in drug development and advanced chemical research.

References

-

Appchem. (n.d.). 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 24667-08-1. Retrieved from [Link]

-

Tomer, K. B., & Gross, M. L. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(23), 4142–4146. Retrieved from [Link]

-

Clark, K. D., & Amster, I. J. (2000). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 72(24), 5934–5941. Retrieved from [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

-

Milosavljević, S., et al. (2010). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Retrieved from [Link]

-

Cole, R. B. (2007). A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression. PubMed. Retrieved from [Link]

-

Yamashita, K., et al. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Retrieved from [Link]

-

Cole, R. B. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Retrieved from [Link]

-

Breci, L. A., et al. (2005). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1843–1856. Retrieved from [Link]

-

Harrison, A. G. (1995). Collision-induced dissociation mass spectra of protonated alkyl amines. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

National MagLab. (n.d.). Collision-Induced Dissociation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Abstract & Scope

This application note details a robust, two-step synthetic protocol for the preparation of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 24667-08-1). This compound serves as a critical scaffold in medicinal chemistry, often utilized as a bioisostere for benzoic acid derivatives or as a core structure in the development of non-nucleoside reverse transcriptase inhibitors and neutrophil elastase inhibitors.

The protocol prioritizes regiochemical fidelity by introducing the N-methyl group prior to cyclization, thereby avoiding the O-alkylation vs. N-alkylation competition common in post-synthetic modification of pyridones.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Hantzsch-type condensation logic, modified to ensure specific regiochemistry.

-

Regiocontrol Strategy: Direct methylation of 4,6-dimethyl-2-hydroxypyridine-3-carboxylic acid often yields a mixture of N-methyl (pyridone) and O-methyl (methoxypyridine) products. To guarantee the N-methyl-2-oxo motif, N-methyl-2-cyanoacetamide is employed as the nitrogen source.

-

Ring Construction: Condensation of acetylacetone (1,3-diketone) with N-methyl-2-cyanoacetamide under basic catalysis yields the intermediate nitrile.

-

Functional Group Interconversion: Acid-catalyzed hydrolysis converts the C3-nitrile to the target carboxylic acid.

Reaction Scheme

The pathway proceeds via a Knoevenagel condensation followed by cyclization and subsequent hydrolysis.

Figure 1: Synthetic pathway for the target molecule.

Detailed Experimental Protocol

Part A: Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Objective: Construct the pyridone core with the N-methyl group installed.

Materials

-

Acetylacetone (2,4-Pentanedione): 10.0 g (100 mmol)

-

N-Methyl-2-cyanoacetamide: 9.8 g (100 mmol)

-

Ethanol (Absolute): 100 mL

-

Piperidine: 0.5 mL (Catalyst)

Procedure

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add N-methyl-2-cyanoacetamide (9.8 g) and Ethanol (100 mL) to the flask. Stir until partially dissolved.

-

Addition: Add Acetylacetone (10.0 g) followed by Piperidine (0.5 mL).

-

Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Observation: The solution will turn yellow/orange. A precipitate may begin to form after 2-3 hours.

-

Duration: Maintain reflux for 4–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The nitrile spot (

) should appear as the starting materials disappear.

-

-

Workup:

-

Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour to maximize precipitation.

-

Filter the crystalline solid under vacuum.[1]

-

Wash the filter cake with cold ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL).

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

-

Expected Yield: 12.0 – 14.0 g (70–80%).

-

Appearance: White to pale yellow needles.

-

Part B: Hydrolysis to 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Objective: Convert the nitrile to the carboxylic acid without decarboxylation.

Materials

-

Intermediate Nitrile (from Part A): 5.0 g (30.8 mmol)

-

Hydrochloric Acid (6M): 50 mL

-

Water (Distilled): 50 mL

Procedure

-

Setup: Place the Intermediate Nitrile (5.0 g) into a 100 mL RBF equipped with a reflux condenser.

-

Acidification: Add 6M HCl (50 mL).

-

Hydrolysis: Heat the suspension to reflux (approx. 100°C).

-

Critical Step: The solid will initially dissolve, followed by the precipitation of the acid product as the reaction proceeds.

-

Duration: Reflux for 12–16 hours. Ensure the condenser is efficient to prevent loss of acid volume.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

-

Drying: Dry at 60°C under vacuum.

Process Analytics & Validation

Table 1: Physicochemical Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Melting Point | 220–225°C (Decomposes) | Capillary Method |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water | Visual |

| Purity | >98% | HPLC (C18, ACN/H2O + 0.1% TFA) |

Self-Validating Checks

-

Regiochemistry Check: In the 1H NMR, the N-methyl signal typically appears around 3.4–3.6 ppm as a sharp singlet. If O-alkylation had occurred (unlikely in this route), the O-methyl would appear further downfield (~3.9–4.0 ppm).

-

Hydrolysis Completion: The disappearance of the nitrile stretch (~2220 cm⁻¹) in the IR spectrum and the appearance of the broad carbonyl -OH stretch (2500–3300 cm⁻¹) confirms hydrolysis.

Critical Parameters & Troubleshooting

Workflow Logic:

Figure 2: Operational workflow for the synthesis.

Troubleshooting Guide

-

Low Yield in Step 1: Ensure reagents are dry. Water generated during condensation can slow the reaction; however, ethanol usually tolerates this. If yield is low, add molecular sieves or use a Dean-Stark trap with benzene/toluene (though ethanol reflux is greener and usually sufficient).

-

Incomplete Hydrolysis: Nitriles at the 3-position of pyridones are sterically crowded. If 6M HCl is insufficient, increase to 50% H2SO4 or extend reflux time to 24 hours.

-

Decarboxylation: While the 3-carboxylic acid is relatively stable, excessive heating (>150°C) or strong basic hydrolysis followed by acidification can sometimes trigger decarboxylation. Acid hydrolysis is gentler on the C-C bond than thermal fusion methods.

References

-

Santa Cruz Biotechnology. 1,4,6-Trimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 24667-08-1). [5]

-

PubChem. 2-Cyano-N-methylacetamide (CAS 6330-25-2).

-

Organic Syntheses. 3-Cyano-6-methyl-2(1)-pyridone. Coll. Vol. 4, p.210 (1963). (Foundational method for pyridone ring closure).

-

Misic-Vukovic, M. et al. Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalyzed by amino acids.[6] Zastita Materijala, 58(1), 80-84 (2017). (Protocol for acetylacetone condensation).[2]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

Sources

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ijpsr.com [ijpsr.com]

- 5. 1,4,6-Trimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | CAS 24667-08-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. zastita-materijala.org [zastita-materijala.org]

Application Notes and Protocols for Enzyme Inhibition Studies with 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for investigating the enzyme inhibitory potential of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. While the specific biological targets of this compound are not yet extensively documented, its structural similarity to other pharmacologically active dihydropyridine derivatives suggests it may be a valuable candidate for enzyme-targeted drug discovery.[1][2][3] This document outlines detailed protocols for preliminary screening, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of action (MOA). The methodologies are designed to be broadly applicable to a range of enzyme classes and are grounded in established principles of enzyme kinetics.[4]

Introduction: The Rationale for Investigating 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a recognized pharmacophore with diverse biological activities.[1] Derivatives of this core structure have been explored for various therapeutic applications, including antimicrobial and hypoglycemic agents.[2][5] The presence of a carboxylic acid group and a substituted pyridine ring suggests the potential for specific interactions with the active or allosteric sites of enzymes, making compounds like 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid compelling subjects for enzyme inhibition studies.[3][6]

Enzyme inhibitors are fundamental to modern pharmacology, with applications ranging from anti-infectives to cancer therapeutics.[4] The systematic evaluation of novel compounds for their effects on enzyme activity is a cornerstone of drug discovery. This guide provides the theoretical background and practical protocols for researchers to conduct a thorough investigation of the enzyme inhibitory properties of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Foundational Concepts in Enzyme Inhibition

Before initiating experimental work, a clear understanding of enzyme kinetics and inhibition is crucial. Enzyme inhibitors can be broadly classified based on their mechanism of action.[7]

-

Reversible Inhibitors: These bind to the enzyme through non-covalent interactions and can be removed, restoring enzyme activity.

-

Competitive Inhibition: The inhibitor binds to the active site, preventing substrate binding.[8]

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

-

-

Irreversible Inhibitors: These typically form a covalent bond with the enzyme, leading to permanent inactivation.

The initial goal of these studies is to determine if 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits inhibitory activity against a specific enzyme and, if so, to quantify its potency (IC50) and elucidate its mechanism of action.[8]

Experimental Workflow for Inhibition Studies

A logical progression of experiments is essential for a comprehensive understanding of a potential inhibitor. The following workflow is recommended:

Caption: A generalized workflow for characterizing a novel enzyme inhibitor.

Detailed Protocols

Preparation of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Stock Solutions

Causality: Accurate and reproducible results depend on the precise preparation of the inhibitor stock solution and the assessment of its solubility and stability in the assay buffer.

-

Molarity Calculation: Determine the molecular weight of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C9H11NO3) and accurately weigh a sufficient amount to prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Solvent Selection: Begin by attempting to dissolve the compound in 100% dimethyl sulfoxide (DMSO). If solubility is an issue, other organic solvents or aqueous buffers with pH adjustments can be tested.

-

Stock Solution Preparation: Dissolve the weighed compound in the chosen solvent to the desired concentration. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solutions at -20°C or -80°C, protected from light.

-

Assay Concentration: Prepare working solutions by diluting the stock solution in the appropriate assay buffer immediately before use. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that affects enzyme activity (typically <1%).

Protocol for IC50 Determination

Causality: The IC50 value is a quantitative measure of the inhibitor's potency and is defined as the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] This is determined by performing the enzyme assay at a fixed substrate concentration with varying concentrations of the inhibitor.

Materials:

-

Purified enzyme of interest

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid stock solution

-

Microplate reader (or other appropriate detection instrument)

-

96-well microplates

Procedure:

-

Assay Setup: In a 96-well plate, prepare reactions in triplicate for each inhibitor concentration. A typical setup includes:

-

Control (100% activity): Assay buffer, enzyme, and substrate (with a volume of solvent equivalent to that in the inhibitor wells).

-

Blank (0% activity): Assay buffer and substrate (no enzyme).

-

Inhibitor Wells: Assay buffer, enzyme, substrate, and varying concentrations of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. A common approach is to use a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, etc.).

-

-

Substrate Concentration: For initial IC50 determination, use a substrate concentration at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[10]

-

Reaction Initiation: The reaction can be initiated by the addition of either the enzyme or the substrate. Pre-incubating the enzyme and inhibitor for a short period (e.g., 5-10 minutes) at the assay temperature before adding the substrate is often recommended to allow for inhibitor binding.

-

Data Collection: Measure the reaction rate (e.g., change in absorbance or fluorescence per minute) using a microplate reader. Ensure measurements are taken during the initial linear phase of the reaction (steady-state kinetics).[4]

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor - Rate of Blank) / (Rate of Control - Rate of Blank))

-

Plot the % inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[11]

-

Data Presentation:

| [Inhibitor] (µM) | Average Reaction Rate (units/min) | % Inhibition |

| 0 (Control) | 1.25 | 0 |

| 0.1 | 1.18 | 5.6 |

| 0.3 | 1.05 | 16.0 |

| 1.0 | 0.88 | 29.6 |

| 3.0 | 0.65 | 48.0 |

| 10.0 | 0.35 | 72.0 |

| 30.0 | 0.15 | 88.0 |

| 100.0 | 0.08 | 93.6 |

Table 1: Example data for IC50 determination of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Protocol for Mechanism of Action (MOA) Studies

Causality: MOA studies are performed to understand how the inhibitor interacts with the enzyme and its substrate.[8] This is typically achieved by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Procedure:

-

Experimental Design: Create a matrix of experiments with varying concentrations of both the substrate and 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

-

Select several fixed concentrations of the inhibitor based on its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

For each inhibitor concentration, perform the assay with a range of substrate concentrations (e.g., from 0.2 x Km to 10 x Km).

-

-

Assay Performance: Follow the general assay procedure outlined in section 4.2, ensuring to measure the initial reaction rates for each combination of inhibitor and substrate concentration.

-

Data Analysis:

-

For each inhibitor concentration, plot the initial reaction rate (V) versus the substrate concentration ([S]).

-

To determine the mode of inhibition, it is useful to transform the data into a linear plot, such as a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).[12]

-

Interpreting Lineweaver-Burk Plots:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

-

Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).

Caption: Expected Lineweaver-Burk plot patterns for different inhibition types.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated data, every protocol should incorporate self-validating controls:

-

Enzyme Activity Control: A positive control with no inhibitor must be included in every experiment to establish the baseline maximum reaction rate.

-

Solvent Effect Control: The final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor must be kept constant across all wells to ensure it does not independently affect enzyme activity.

-

Compound Interference: Test 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the assay without the enzyme to check for any intrinsic fluorescence or absorbance that could interfere with the detection method.

-

Time-Dependent Inhibition: For a more in-depth analysis, vary the pre-incubation time of the enzyme and inhibitor. A shift in IC50 with longer pre-incubation times may suggest time-dependent or irreversible inhibition.[8]

Conclusion

This application note provides a robust and scientifically grounded approach for the initial characterization of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a potential enzyme inhibitor. By following these detailed protocols, researchers can reliably determine the compound's inhibitory potency and mechanism of action, paving the way for further investigation in the drug discovery and development pipeline.

References

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

-

MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available at: [Link]

-

edX. (n.d.). IC50 Determination. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]

-

Chemistry LibreTexts. (2025). Enzyme Inhibition. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available at: [Link]

-

PubMed. (1998). Species-related Inhibition of Human and Rat Dihydroorotate Dehydrogenase by Immunosuppressive Isoxazol and Cinchoninic Acid Derivatives. Available at: [Link]

-

Portland Press. (2021). Steady-state enzyme kinetics. Available at: [Link]

-

ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Available at: [Link]

-

Wikipedia. (n.d.). Enzyme inhibitor. Available at: [Link]

-

PubMed. (n.d.). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Available at: [Link]

-

PubMed. (n.d.). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Available at: [Link]

-

ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]

-

PubMed Central (PMC). (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Available at: [Link]

-

Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid: Properties, Uses, Synthesis & Safety. Available at: [Link]

-

Sciforum. (n.d.). SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. Available at: [Link]

-

ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?. Available at: [Link]

-

OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Available at: [Link]

-

RSC Publishing. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 6-Formyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid. Available at: [Link]

-

PubMed. (n.d.). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid: Properties, Uses, Synthesis & Safety | High-Purity Supplier China [pipzine-chem.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Formyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Properties, Uses, Synthesis, Safety Data & Supplier Information | Buy Online China [pipzine-chem.com]

- 7. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. courses.edx.org [courses.edx.org]

- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Metal Complexation of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Foreword: Unveiling the Coordination Chemistry of a Substituted Pyridinone

To the researchers, scientists, and drug development professionals delving into the vast world of coordination chemistry, this guide offers a comprehensive framework for investigating the metal complexation of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This particular ligand, a substituted pyridinone, presents a compelling scaffold for the development of novel metal complexes with potential applications in catalysis, medicinal chemistry, and materials science. The presence of both a carboxylic acid and a keto group offers a versatile bidentate chelation site for a wide array of metal ions.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them. It is designed to be a self-validating system, where the characterization protocols will confirm the success of the synthetic steps. While specific literature on the metal complexation of this exact trimethylated derivative is nascent, the protocols herein are built upon established principles of coordination chemistry with analogous 2-pyridone-3-carboxylic acid systems.[1][2] Researchers are encouraged to view these protocols as a robust starting point, with the understanding that optimization may be necessary to achieve desired outcomes for specific metal ions.

Ligand Overview and Potential Coordination Modes

1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 24667-08-1) is a heterocyclic compound featuring key functional groups for metal chelation.[3][4] The primary coordination is anticipated to occur through a bidentate fashion, involving the deprotonated carboxylate oxygen and the carbonyl oxygen of the pyridinone ring. This forms a stable six-membered chelate ring with a coordinated metal ion.

Caption: Chemical structure of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

The N-methylation prevents tautomerization to the corresponding hydroxypyridine, thus locking the ligand in the pyridinone form. The methyl groups at the 4 and 6 positions can introduce steric hindrance that may influence the coordination geometry and the stoichiometry of the resulting metal complexes.

Caption: Plausible bidentate coordination of the ligand with a generic metal ion (M).

Sources

Application Note: Strategic High-Throughput Screening of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Libraries

Abstract

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold (often referred to as the 2-pyridone-3-carboxylic acid core) represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in FDA-approved HIV integrase inhibitors (e.g., Dolutegravir) and emerging kinase inhibitors. However, the physicochemical properties that make this scaffold potent—specifically its planar geometry, tautomeric equilibrium, and metal-chelating capability—introduce unique challenges in High-Throughput Screening (HTS). This guide outlines a robust, self-validating workflow for screening these libraries, emphasizing the mitigation of false positives caused by colloidal aggregation and fluorescence interference.

Introduction: The Scaffold & The Challenge

The Pharmacophore

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid moiety is a bioisostere of the salicylamide group. Its utility stems from two key molecular interactions:

-

Bidentate Metal Chelation: The carbonyl oxygen at C2 and the carboxylate oxygen at C3 form a planar "clamp" that effectively binds divalent metal ions (Mg²⁺, Mn²⁺) within enzyme active sites (e.g., the catalytic core of HIV Integrase or the RNase H domain of Reverse Transcriptase).

-

Hydrogen Bonding Network: The N1-H (donor) and C2=O (acceptor) establish precise directional hydrogen bonds, often mimicking nucleobase interactions.

Tautomerism and Solubility

Researchers must recognize the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] In aqueous solution and polar aprotic solvents (DMSO), the 2-pyridone form predominates.

-

HTS Risk: This scaffold is prone to π-π stacking, leading to poor aqueous solubility and the formation of colloidal aggregates. These aggregates can sequester enzymes nonspecifically, leading to pan-assay interference (false positives).

Phase I: Library Design & Quality Control

Before a single plate is screened, the library must undergo rigorous QC to ensure the observed activity is chemical, not physical.

Solubility Profiling

Pyridone-3-carboxylic acids often exhibit low solubility in acidic media due to intermolecular hydrogen bonding.

-

Protocol: Dissolve library compounds in 100% DMSO to 10 mM. Perform a nephelometry-based solubility check by diluting to 100 µM in the assay buffer (typically pH 7.4).

-

Acceptance Criteria: Compounds showing >50% precipitation or scattering signals >200% of background should be flagged as "High Risk."

The "Aggregation" Filter

To filter out promiscuous aggregators (PAINS), include a detergent-sensitivity step in the pilot screen.

-

Mechanism: True inhibitors bind 1:1 with the target. Colloidal aggregates inhibit via surface adsorption. Adding a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) disrupts aggregates but leaves specific binding intact.

Phase II: Assay Protocol (TR-FRET)

Target Example: HIV-1 Integrase (Strand Transfer Inhibition).[2] Rationale for TR-FRET: 2-pyridone derivatives can exhibit intrinsic fluorescence in the blue/green region (400–500 nm). Standard intensity-based fluorescence assays are prone to interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a long-lifetime lanthanide donor (Europium or Terbium), allowing measurement after the compound's short-lived autofluorescence has decayed.

Reagents & Setup

-

Donor: Europium-cryptate labeled anti-GST antibody.

-

Acceptor: XL665-labeled Streptavidin.

-

Enzyme: GST-tagged HIV-1 Integrase.

-

Substrate: Biotinylated dsDNA (mimicking viral LTR ends).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂ (Critical for scaffold binding), 1 mM DTT, 0.05% Tween-20.

Step-by-Step Workflow

-

Compound Dispense:

-

Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of library compounds (10 mM in DMSO) into 384-well low-volume white plates.

-

Control: Dispense 20 nL DMSO into columns 1, 2, 23, 24 (High/Low controls).

-

-

Enzyme Addition:

-

Dispense 5 µL of GST-Integrase (10 nM final) into the plate.

-

Incubation: 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

-

-

Substrate Addition:

-

Dispense 5 µL of Biotin-DNA/Donor/Acceptor mix.

-

Note: Pre-mixing the detection reagents with the substrate ensures a homogeneous "start" to the assembly reaction.

-

-

Reaction & Read:

-

Incubate for 60 minutes at RT.

-

Read on a multimode plate reader (e.g., PerkinElmer EnVision).

-

Settings: Excitation 337 nm; Emission 1 (Donor) 620 nm; Emission 2 (Acceptor) 665 nm. Delay: 50 µs. Window: 400 µs.

-

-

Data Calculation:

-

Calculate HTRF Ratio:

. -

Calculate % Inhibition relative to DMSO (0%) and EDTA (100% inhibition control).

-

Visualizing the Workflow

Figure 1: Step-by-step TR-FRET workflow designed to minimize compound interference.

Phase III: Hit Validation & Triage (The "Kill" Step)

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a metal chelator . This is its mechanism of action (MOA), but it is also a source of artifacts. You must distinguish between active site chelation (Good) and bulk solution stripping (Bad).

The "Metal Shift" Assay

If the compound inhibits by stripping Mg²⁺ from the solution rather than binding the enzyme pocket, increasing the Mg²⁺ concentration will shift the IC₅₀ significantly.

-

Protocol: Re-run the dose-response curve at two Mg²⁺ concentrations:

-

Low Mg²⁺: 1 mM (near K_m of the enzyme).

-

High Mg²⁺: 10 mM.

-

-

Interpretation:

-

Stable IC₅₀: Specific binder (True Positive).

-

Right-shifted IC₅₀ (>10x): Non-specific metal scavenger (False Positive).

-

Orthogonal Biophysical Assay (Thermal Shift)

Verify physical binding using Differential Scanning Fluorimetry (DSF).

-

Pyridone-based inhibitors often stabilize the protein significantly (>2°C shift) due to the rigid scaffold.

-

Method: Mix 5 µM Enzyme + 50 µM Compound + SYPRO Orange. Ramp temperature from 25°C to 95°C.

-

Result: A clean melting curve shift confirms direct binding, ruling out fluorescence artifacts from the primary screen.

Triage Logic Diagram

Figure 2: Decision tree for validating pyridone-3-carboxylic acid hits, focusing on metal dependency.

Data Summary & Troubleshooting

| Issue | Symptom | Root Cause | Solution |

| High Background | High fluorescence in "Blank" wells | Compound Autofluorescence | Switch to TR-FRET (Red) or AlphaScreen. |

| Steep Hill Slope | Hill Slope > 2.0 in dose-response | Colloidal Aggregation | Add 0.01% Triton X-100; check solubility. |

| Potency Drift | IC₅₀ changes between batches | Metal Contamination | Use ultrapure buffers; check Mg²⁺ levels. |

| Flat-lining | No inhibition at high conc. | Poor Solubility | Check compound precipitation in buffer. |

References

-

Privileged Scaffolds in Drug Discovery

-

HIV Integrase Inhibition Mechanism

- Title: Bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-containing HIV-1 integrase inhibitors.

- Source: Journal of Medicinal Chemistry (2014).

-

URL:[Link]

-

Assay Interference (Aggregation)

- Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.

- Source: NIH / Assay Guidance Manual.

-

URL:[Link]

-

Tautomerism & Properties

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-containing HIV-1 integrase inhibitors having high antiviral potency against cells harboring raltegravir-resistant integrase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Cell Culture Preparation for 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Executive Summary & Compound Profile

This technical guide details the protocol for the preparation, handling, and application of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 24667-08-1) in mammalian cell culture systems.

This compound belongs to the class of 2-pyridone-3-carboxylic acids . Structurally, it features a pyridine ring substituted with methyl groups at the 1, 4, and 6 positions, a ketone at the 2-position (lactam), and a carboxylic acid at the 3-position. This specific arrangement creates a distinct amphiphilic profile: the carboxylic acid provides a pH-dependent polar head, while the methylated pyridone core contributes lipophilicity.

Critical Challenge: The primary failure mode in testing this chemotype is micro-precipitation upon dilution into aqueous culture media. The pKa of the carboxylic acid (typically ~3.5–4.5 for pyridine carboxylic acids) means the compound exists as an anion at physiological pH (7.4), but the lipophilic core can drive aggregation if the transition from organic solvent to aqueous media is too rapid or if the concentration exceeds the critical solubility limit.

Chemical Profile Table[1]

| Property | Specification | Relevance to Cell Culture |

| Molecular Formula | C₉H₁₁NO₃ | Small molecule, likely membrane permeable. |

| Molecular Weight | ~181.19 g/mol | High molarity per unit mass; precise weighing is critical. |

| Core Moiety | 2-Pyridone | Potential for hydrogen bonding; stable lactam form. |

| Acidic Group | Carboxylic Acid (-COOH) | Solubility is highly pH-dependent. Soluble in basic buffers; less soluble in acidic environments. |

| Solubility (Est.) | DMSO (>50 mM), Ethanol (Moderate) | DMSO is the preferred vehicle for stock solutions. |

Stock Solution Preparation (The "Source of Truth")

To ensure experimental reproducibility, the stock solution must be generated using a gravimetric approach rather than volumetric estimation.

Reagents Required[1][2][3][4][5][6]

-

Compound: 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Solid, >98% purity).

-

Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Hybridoma tested), Sterile Filtered.

-

Vessels: Amber borosilicate glass vials (to prevent photodegradation and plastic leaching).

Protocol: Generation of 100 mM Master Stock

-

Weighing: Weigh approximately 18.1 mg of the solid compound into a sterile amber glass vial. Record the exact mass (

). -

Volume Calculation: Calculate the volume of DMSO (

) required to achieve exactly 100 mM using the formula: -

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.

-

Sterilization: Although DMSO is bacteriostatic, filter the stock through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter . Do not use Cellulose Acetate, as DMSO may dissolve the membrane.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Working Solution & Media Integration

Directly adding 100 mM DMSO stock to cell culture media often causes "shock precipitation" where the compound crashes out before dispersing. The following "Intermediate Dilution Step" is mandatory for this compound class.

The "200x" Intermediate Strategy

Instead of adding 1 µL of stock to 1 mL of media (1:1000), prepare a 200x concentrated intermediate in media or PBS before the final dilution.

Logic: This allows you to visually confirm solubility at a higher concentration and ensures the final DMSO concentration is < 0.5%.

Step-by-Step Dilution Workflow

-

Thaw the 100 mM DMSO stock at 37°C. Vortex.

-

Prepare Intermediate (e.g., for 100 µM final assay concentration):

-

Dilute the 100 mM stock 1:50 into sterile PBS (pH 7.4).

-

Result: 2 mM compound in 2% DMSO/PBS.

-

Observation: Check for precipitation.[1] At pH 7.4, the carboxylic acid should deprotonate (

), aiding solubility. If cloudy, adjust pH slightly with 0.1 N NaOH (the sodium salt is more soluble).

-

-

Final Dilution (Treatment):

-

Dilute the 2 mM Intermediate 1:20 into the cell culture media (e.g., DMEM + 10% FBS).

-

Final Concentration: 100 µM compound.

-

Final DMSO: 0.1% (Safe for most cell lines).

-

Dilution Table (Example for 6-well plate, 2 mL/well)

| Target Conc.[1][3][4][5] (µM) | Dilution Step 1 (Intermediate) | Intermediate Conc. | Dilution Step 2 (Final Media) | Final DMSO % |

| 100 µM | 10 µL of 100 mM Stock + 490 µL PBS | 2 mM | 100 µL Intermediate + 1.9 mL Media | 0.1% |

| 10 µM | 1 µL of 100 mM Stock + 499 µL PBS | 0.2 mM | 100 µL Intermediate + 1.9 mL Media | 0.1% |

| 1 µM | Perform 1:10 serial dilution of 2 mM Intermediate | 0.02 mM | 100 µL Intermediate + 1.9 mL Media | 0.1% |

| Vehicle (Ctrl) | 10 µL Pure DMSO + 490 µL PBS | 2% DMSO | 100 µL Vehicle Interm. + 1.9 mL Media | 0.1% |

Biological Verification & QC

Before running expensive downstream assays (e.g., gene expression, metabolic screens), validate the system using a Cytotoxicity Threshold Test .

Experimental Design: 3-Point Validation

-

Visual QC: 24 hours post-treatment, observe cells under phase-contrast microscopy. Look for:

-

Crystals/Needles (Compound precipitation).

-

Vacuolization (Sign of cellular stress from DMSO or compound).

-

-

Metabolic Activity (MTT/CCK-8):

-

Run a dose-response from 1 µM to 500 µM.

-

Expectation: Pyridone carboxylic acids are generally low-toxicity intermediates. Significant cell death at <50 µM suggests either specific target engagement or off-target physicochemical stress (precipitation on the monolayer).

-

Decision Tree & Workflow Visualization

The following diagram illustrates the decision logic for solubilizing this specific chemotype, addressing the potential for pH-dependent solubility issues.

Figure 1: Solubilization decision tree emphasizing the critical checkpoint at the aqueous transition (PBS dilution) where pH adjustment may be required to maintain the ionized carboxylate form.

References

-

PubChem. (n.d.).[6] 1,4,6-Trimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

-

Protocol Online. (2007). Solvents for Cell Culture: Pyridine and DMSO Limits. Retrieved October 24, 2023, from [Link]

-

Chemistry LibreTexts. (2021). Physical Properties of Carboxylic Acids. Retrieved October 24, 2023, from [Link]

Sources

- 1. pyridine, chloroform and metahnol as a solvent for chemopreventive agents - Cell Biology [protocol-online.org]

- 2. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. csstc.org [csstc.org]

- 4. 6-Formyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Properties, Uses, Synthesis, Safety Data & Supplier Information | Buy Online China [pipzine-chem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fluorescence Microscopy with Dihydropyridine Derivatives

Prepared by: Gemini, Senior Application Scientist

Introduction: The Expanding Role of Dihydropyridines in Cellular Imaging

Dihydropyridines (DHPs) are a well-established class of organic compounds, renowned for their profound impact on cardiovascular medicine as L-type calcium channel (LTCC) blockers.[1] This family of drugs, including nifedipine, amlodipine, and felodipine, has been a cornerstone in the management of hypertension and angina for decades by modulating calcium ion (Ca2+) influx through voltage-gated calcium channels.[1][2] Beyond their therapeutic applications, the inherent chemical scaffold of dihydropyridines has presented a unique opportunity for the development of novel fluorescent probes for biological imaging.

Recent advancements have seen the strategic modification of the dihydropyridine core to create derivatives that either possess intrinsic fluorescence or are conjugated to fluorophores. These innovative tools are enabling researchers to visualize and study cellular components and processes with high specificity and in real-time. This guide provides an in-depth exploration of the applications of these dihydropyridine derivatives in fluorescence microscopy, complete with detailed protocols for their use in a research setting.

Part 1: Direct Visualization of L-type Calcium Channels with Fluorescent Dihydropyridine Ligands

The ability to directly visualize the location and dynamics of specific ion channels is a significant advancement in cellular biology. Fluorescently tagged dihydropyridines serve as powerful tools for imaging LTCCs, offering an alternative to methods like immunofluorescence or fluorescent protein tagging.[3]

Mechanism of Action: High-Affinity Fluorescent Probes

The core principle behind this application is the high-affinity and specific binding of the dihydropyridine scaffold to the α1 subunit of LTCCs.[4] By chemically linking a fluorophore to a dihydropyridine molecule, a fluorescent probe is created that "paints" the location of these channels within the cell. The design of these probes often involves a linker between the dihydropyridine core and the fluorescent dye to ensure that neither the binding affinity of the pharmacophore nor the quantum yield of the fluorophore is compromised.[3][4]

A recent breakthrough in this area is the development of "FluoDiPines," a library of far-red emitting fluorescent ligands based on the 1,4-dihydropyridine scaffold.[3][4] These probes, such as FluoDiPine 6, utilize fluorophores like Cyanine5 (Cy5) or BODIPY 630/650, which are chosen for their favorable photophysical properties, including red-shifted absorption and emission, high extinction coefficients, and photostability.[3] The far-red emission is particularly advantageous for live-cell imaging as it minimizes phototoxicity and cellular autofluorescence.[3][4]

Photophysical Properties of Representative Dihydropyridine Probes

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Fluorophore | Key Features |

| FluoDiPine 6 | ~650 | ~670 | Cyanine5 (Cy5) | Far-red emission, low non-specific binding, suitable for live and fixed cells.[3] |

| Felodipine | ~360 | ~450 | Intrinsic | Intrinsic fluorescence, sensitive to receptor conformational changes.[5] |

Protocol 1: Live-Cell Imaging of L-type Calcium Channels using FluoDiPine 6

This protocol is adapted from the methodology described for FluoDiPines and is intended for imaging LTCCs in cultured cells.[3][4]

Materials:

-

FluoDiPine 6 stock solution (e.g., 10 mM in DMSO)

-

Cultured cells (e.g., SH-SY5Y neuroblastoma cells which endogenously express LTCCs, or HeLa cells transfected with a GFP-tagged LTCC subunit for co-localization studies)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Confocal microscope with appropriate laser lines and filters for far-red fluorescence and GFP (if applicable)

-

Glass-bottom imaging dishes

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom imaging dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.

-

Allow cells to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO2).

-

-

Probe Preparation:

-

Prepare a working solution of FluoDiPine 6 by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 50 nM. It is crucial to perform serial dilutions to ensure accuracy at this low concentration.

-

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the 50 nM FluoDiPine 6 working solution to the cells.

-

Incubate for 5 minutes at 37°C.[3]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Place the imaging dish on the stage of the confocal microscope. For live-cell imaging, the use of a stage-top incubator is highly recommended to maintain physiological conditions (37°C, 5% CO2).[6]

-

Excite the FluoDiPine 6 using a laser line around 640-650 nm and collect the emission between 660-700 nm.

-

If using GFP-tagged channels for co-localization, use a 488 nm laser for excitation and collect emission around 500-550 nm.

-

Acquire images using appropriate settings for laser power, gain, and pinhole size to achieve a good signal-to-noise ratio while minimizing phototoxicity.[7]

-

-

Control Experiment (Optional but Recommended):

-

To confirm the specificity of FluoDiPine 6 for the dihydropyridine binding site on LTCCs, pre-incubate a separate dish of cells with an excess of a non-fluorescent dihydropyridine, such as nifedipine (e.g., 1-10 µM), for 15-30 minutes before adding the FluoDiPine 6 solution. A significant reduction in the fluorescent signal from FluoDiPine 6 would indicate specific binding.[3][4]

-

Part 2: Dihydropyridine Derivatives as Novel Fluorophores for Organelle Staining

The dihydropyridine scaffold itself can be engineered to act as a fluorophore. By modifying the substituents on the dihydropyridine ring, new fluorescent molecules with desirable photophysical properties can be created.

1,2-Dihydropyridines for Mitochondrial Staining

Researchers have synthesized novel 1,2-dihydropyridine-based fluorophores that exhibit selective staining of mitochondria in living cells.[8][9] These compounds are designed as "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed to tune the absorption and emission properties into the visible range, a significant improvement over the near-UV absorption of simpler N-phenyl-1,2-DHPs.[8]

Photophysical Properties of 1,2-Dihydropyridine Fluorophores

| Derivative Class | Absorption Max (λmax, nm) | Emission Max (nm) | Key Features |

| 1,2-Dihydropyridines (1a-1h) | 396 - 448 | 500 - 600 | Large Stokes shift, high fluorescence, suitable for mitochondrial staining.[8][9] |

Protocol 2: Staining Mitochondria in Live Cells with 1,2-Dihydropyridine Probes

This protocol is based on the application of novel 1,2-DHP fluorophores for mitochondrial imaging.[8][9]

Materials:

-

1,2-Dihydropyridine fluorescent probe stock solution (e.g., 10 mM in DMSO)

-

Cultured cells (e.g., HeLa cells)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MitoTracker Red CMXRos (for co-localization)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation:

-

Grow HeLa cells on glass-bottom imaging dishes to 60-80% confluency.

-

-

Probe Preparation:

-

Dilute the 1,2-dihydropyridine probe stock solution in cell culture medium to a final concentration of 30 µM.

-

-

Cell Staining:

-

Remove the existing medium and add the probe-containing medium to the cells.

-

Incubate for 10 minutes at 37°C.[8]

-

-

Co-staining (Optional):

-

For validation of mitochondrial localization, co-stain with a known mitochondrial probe. For example, add MitoTracker Red CMXRos at a final concentration of 50 nM and incubate for an additional 15-20 minutes.

-

-

Washing:

-

Remove the staining solution and wash the cells gently with PBS.

-

-

Imaging:

-

Add fresh medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope.

-

For the 1,2-DHP probes, use an excitation wavelength around 440 nm and collect emission around 515 nm.[8]

-

For MitoTracker Red CMXRos, use an excitation wavelength around 540 nm and collect emission around 645 nm.[8]

-

Merge the images from the two channels to assess the degree of co-localization. A high Pearson's correlation coefficient (e.g., >0.75) indicates good mitochondrial specificity.[8]

-

Part 3: Leveraging Intrinsic Fluorescence for Receptor Studies

Certain clinically used dihydropyridine drugs, such as felodipine, possess intrinsic fluorescence. While their quantum yields may be lower than dedicated fluorophores, this property can be exploited to study the drug-receptor interactions directly.

Probing Dihydropyridine Receptor Conformation with Felodipine

The fluorescence emission of felodipine increases upon binding to the dihydropyridine receptor (DHPR), which is part of the LTCC complex.[5] This fluorescence enhancement is a sensitive reporter of the local environment of the drug binding site. Researchers have used this to monitor conformational changes in the DHPR induced by the binding of other allosteric modulators, such as diltiazem, or by the interaction of the DHPR with other proteins like the ryanodine receptor (RyR) in skeletal muscle.[5] This approach provides a powerful, label-free method to study the molecular dynamics of ion channel function and regulation.

General Considerations for Live-Cell Imaging

When working with dihydropyridine-based fluorescent probes in live cells, several factors are critical for successful imaging:

-

Cell Health: Ensure cells are healthy and not overly confluent. Maintain physiological conditions (temperature, pH, CO2) throughout the experiment using a stage-top incubator.[6][7]

-

Phototoxicity: Minimize light exposure to prevent cell damage. Use the lowest possible laser power and exposure times that provide an adequate signal-to-noise ratio.[7]

-

Probe Concentration: Use the lowest effective concentration of the probe to minimize potential off-target effects or cytotoxicity.

-

Controls: Always include appropriate controls, such as unstained cells (to assess autofluorescence) and competitive binding experiments, to validate the specificity of your probe.

Conclusion and Future Perspectives

Dihydropyridine derivatives are transitioning from being solely therapeutic agents to versatile tools in the field of fluorescence microscopy. The development of far-red, highly specific probes for LTCCs and novel fluorophores for organelle staining showcases the immense potential of this chemical scaffold. Future work will likely focus on creating dihydropyridine-based probes with even better photophysical properties, such as increased brightness and photostability, and developing new derivatives targeted to other cellular structures and proteins. These advancements will undoubtedly provide deeper insights into the complex and dynamic processes of living cells.

References

-

Ismalaj, E., et al. (2023). Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channels imaging. ChemRxiv. [Link]

-

Ismalaj, E., et al. (2023). Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channel imaging. ChemRxiv. [Link]

-

John, M., et al. (2018). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. ACS Omega. [Link]

-

John, M., et al. (2018). New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. PMC. [Link]

-

Zador, A., et al. (1996). Fluorescent Probing With Felodipine of the Dihydropyridine Receptor and Its Interaction With the Ryanodine Receptor Calcium Release Channel. PubMed. [Link]

-

Andor. How Does Calcium Imaging Work | Calcium Indicators. Andor Technology. [Link]

-

Sueki, S., et al. (2014). Synthesis of 1,4-Dihydropyridines and Their Fluorescence Properties. European Journal of Organic Chemistry. [Link]

-

ChemRxiv. Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channel imaging. ChemRxiv. [Link]

-

Schwartz, L. M., et al. (1985). Dihydropyridine receptors in muscle are voltage-dependent but most are not functional calcium channels. Nature. [Link]

-

Wikipedia. Dihydropyridine calcium channel blockers. Wikipedia. [Link]

-

Tang, L., et al. (2021). Structural Basis of the Modulation of the Voltage-Gated Calcium Ion Channel Cav 1.1 by Dihydropyridine Compounds. PubMed. [Link]

-

Papucci, C., et al. (2018). Structural, dynamic and photophysical properties of a fluorescent dye incorporated in an amorphous hydrophobic polymer bundle. Physical Chemistry Chemical Physics. [Link]

-

Olympus. (2005). Fluorescence microscopy: biological applications and imaging methods. Wiley Online Library. [Link]

-

Mujawar, A., et al. (2023). Live Cell Imaging: Methods and Protocols. ResearchGate. [Link]

-

Zhang, J., et al. (2021). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. PMC. [Link]

-

Science Through Time. (2023). What Are Common Fluorophores Used In Fluorescence Microscopy?. YouTube. [Link]

-

FluoroFinder. (2024). Functional Probes for Live-Cell Imaging. FluoroFinder. [Link]

-

Cosa, G., et al. (2001). Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution. PubMed. [Link]

-

ibidi. Live Cell Imaging | Experiment Requirements. ibidi GmbH. [Link]

Sources

- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 2. Structural Basis of the Modulation of the Voltage-Gated Calcium Ion Channel Cav 1.1 by Dihydropyridine Compounds* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Fluorescent probing with felodipine of the dihydropyridine receptor and its interaction with the ryanodine receptor calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ibidi.com [ibidi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trimethylated Dihydropyridines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of trimethylated 1,4-dihydropyridines (DHPs). This resource is designed for researchers, chemists, and drug development professionals who utilize the Hantzsch synthesis and may encounter challenges related to side product formation and reaction optimization. We will explore the causality behind common issues and provide field-proven troubleshooting strategies to enhance the yield and purity of your target compounds.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction yields a significant byproduct that is less polar than my desired trimethylated dihydropyridine on the TLC plate. What is this impurity and how can I prevent it?

Answer: This is the most frequently encountered issue. The less polar byproduct is almost certainly the corresponding oxidized pyridine derivative. The 1,4-dihydropyridine ring is susceptible to oxidation, a process that is thermodynamically driven by the formation of a stable aromatic pyridine ring.[1][2] This can occur unintentionally during the reaction or workup.

Causality and Mechanism: The oxidation involves the loss of two hydrogen atoms from the dihydropyridine ring (from N1 and C4), leading to aromatization. This process can be initiated by atmospheric oxygen, particularly under heating or in the presence of light, and certain impurities or reagents can catalyze it.[3]

Prevention and Mitigation Strategies:

-

Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere. Before adding reagents, thoroughly degas your solvent and then maintain a positive pressure of dry nitrogen or argon throughout the reaction.

-

Control Reaction Temperature: Avoid excessive heating or prolonged reaction times, as this can accelerate oxidative degradation. Classical Hantzsch syntheses often involve refluxing in ethanol, but modern methods have found success with milder conditions.[4]

-

Minimize Air Exposure During Workup: When the reaction is complete, cool the mixture before exposing it to air. Perform extractions and filtering as quickly as possible.

-

Purification: If the pyridine byproduct does form, it can typically be separated from the more polar dihydropyridine using column chromatography on silica gel. The pyridine will elute first.

Question 2: My yield is consistently low, and the crude ¹H NMR spectrum shows significant amounts of unreacted β-ketoester and aldehyde starting materials. What are the likely causes?

Answer: Low conversion efficiency in a Hantzsch synthesis typically points to issues with the initial condensation steps or suboptimal reaction conditions. The reaction proceeds through two key intermediates: an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation) and an enamine.[5] Failure to efficiently form these intermediates will stall the reaction.

Potential Causes and Solutions:

-

Inefficient Catalysis: The classical Hantzsch reaction relies on ammonia or ammonium acetate. The acidity of the reaction medium is crucial. If the conditions are not optimal, the initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester may be slow. Consider using a mild Lewis or Brønsted acid catalyst to promote this step.[4][6]

-

Incorrect Stoichiometry: The reaction requires two equivalents of the β-ketoester for every one equivalent of the aldehyde and ammonia source.[1] Ensure precise measurement of your starting materials.

-

Reaction Time and Temperature: The reaction may simply not have run long enough or at a sufficient temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a gentle increase in temperature might be necessary. Conversely, excessively high temperatures can cause degradation.[7]

-

Water Scavenging: The condensation steps produce water, which can inhibit the reaction equilibrium. While not always necessary, particularly in refluxing alcohol, in some systems, the addition of a dehydrating agent like molecular sieves can improve yields.

Question 3: I've isolated a byproduct with a mass identical to my target dihydropyridine, but it has a different NMR spectrum. What could this be?

Answer: You may have formed an isomeric byproduct. While the 1,4-dihydropyridine is the thermodynamically favored product of the Hantzsch synthesis, other isomers are possible under certain conditions.

Likely Isomers and Their Formation:

-

1,2-Dihydropyridine: This isomer can form, although it is generally less stable than the 1,4-DHP. Adjusting reaction conditions such as solvent polarity and temperature can sometimes influence the regioselectivity of the cyclization step.[8][9]

-

Unsymmetrical Products: If you are using two different β-dicarbonyl compounds to synthesize an unsymmetrical DHP, you will likely get a statistical mixture of three products: two symmetrical DHPs and the desired unsymmetrical DHP.[10] This requires careful chromatographic separation.

Troubleshooting and Characterization:

-

Advanced NMR: Utilize 2D NMR techniques like COSY and HMBC to definitively establish the connectivity of your isolated byproduct and confirm its structure.

-

Reaction Condition Adjustment: To favor the 1,4-DHP, ensure you are following established protocols for this specific class of compounds. Sometimes, a change in solvent from ethanol to something like isopropanol or using a specific catalyst can improve selectivity.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect in the synthesis of a trimethylated dihydropyridine?

A1: The most common side products are summarized below.

| Side Product | Formation Mechanism | Key Identification Marker (¹H NMR) | Mitigation Strategy |

| Oxidized Pyridine | Aromatization of the dihydropyridine ring.[1] | Absence of the N-H proton (typically ~5.5-9.5 ppm) and the C4-H proton (~4.5-5.5 ppm).[11] | Conduct reaction under an inert atmosphere; minimize light/heat exposure. |

| Knoevenagel Adduct | Incomplete reaction; condensation of aldehyde and one β-ketoester molecule.[12] | Presence of vinylic proton signal and characteristic aldehyde/ketoester signals. | Optimize catalyst, reaction time, and temperature to drive the reaction forward. |

| Enamine Intermediate | Incomplete reaction; condensation of ammonia and one β-ketoester molecule.[13] | Can be identified by characteristic enamine proton signals. | Ensure proper stoichiometry and sufficient reaction time. |

| 1,5-Diketone (Michael Adduct) | An alternative mechanistic pathway product before cyclization.[13] | Open-chain structure, will lack the characteristic DHP ring protons. | Usually cyclizes under reaction conditions; its presence indicates an incomplete final step. |

Q2: How is the Hantzsch synthesis mechanistically prone to forming the oxidized pyridine byproduct?